3-Methanesulfonyl-3-methylbutan-1-amine

Description

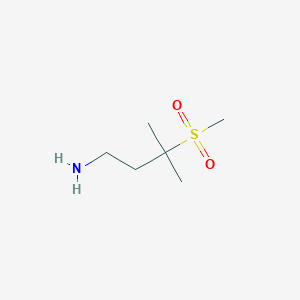

3-Methanesulfonyl-3-methylbutan-1-amine is a sulfonamide-containing aliphatic amine with the molecular formula C₆H₁₅NO₂S (inferred from structural analogs). The compound features a methanesulfonyl (-SO₂CH₃) group at the 3-position of a branched butan-1-amine backbone.

Properties

Molecular Formula |

C6H15NO2S |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

3-methyl-3-methylsulfonylbutan-1-amine |

InChI |

InChI=1S/C6H15NO2S/c1-6(2,4-5-7)10(3,8)9/h4-5,7H2,1-3H3 |

InChI Key |

GXZIWHJOTUPHLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-3-methylbutan-1-amine typically involves the reaction of 3-methylbutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-methylbutan-1-amine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Methylated amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

3-Methanesulfonyl-3-methylbutan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-3-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Variations

3-Methanesulfinylbutan-1-amine (C₅H₁₃NOS)

- Structural Difference : Contains a sulfinyl (-SOCH₃) group instead of sulfonyl (-SO₂CH₃).

- Properties : Sulfinyl groups are less electron-withdrawing than sulfonyl groups, leading to lower polarity and reduced acidity of the amine group.

- Applications : Used in studies of collision cross-section predictions and as intermediates in asymmetric synthesis .

3-(Methylsulfanyl)butan-1-amine (C₅H₁₃NS)

- Structural Difference : Features a thioether (-SCH₃) group.

- Properties : The sulfur atom in the thioether is less oxidized, resulting in lower solubility in polar solvents compared to sulfonyl/sulfinyl analogs.

- Applications : Serves as a precursor in agrochemical and pharmaceutical synthesis. Suppliers include Ambeed, Inc. .

N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine (C₇H₁₅NS)

- Structural Difference : Cyclopentane ring replaces the butane chain, with a methylsulfanyl group.

- Applications : Investigated in medicinal chemistry for CNS-targeting compounds .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 3-Methanesulfonyl-3-methylbutan-1-amine* | C₆H₁₅NO₂S | 177.25 | Sulfonyl (-SO₂CH₃) | ~200–220 (estimated) | High |

| 3-Methanesulfinylbutan-1-amine | C₅H₁₃NOS | 147.23 | Sulfinyl (-SOCH₃) | 180–190 | Moderate |

| 3-(Methylsulfanyl)butan-1-amine | C₅H₁₃NS | 119.23 | Thioether (-SCH₃) | 150–160 | Low |

| Diisopentylamine (Analog) | C₁₀H₂₃N | 157.30 | Secondary amine | 121–122 (13.3 kPa) | Insoluble in water |

*Estimated data based on structural analogs .

Commercial and Research Relevance

- Pharmaceutical Intermediates : Sulfonyl derivatives are prioritized in drug discovery for their metabolic stability. For example, (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS 1173110-86-5) is a chiral building block in antidepressant synthesis .

- Agrochemicals : Thioether analogs like 3-(methylsulfanyl)butan-1-amine are used in pesticide formulations due to their lower environmental persistence .

Biological Activity

3-Methanesulfonyl-3-methylbutan-1-amine, a synthetic compound characterized by its methanesulfonyl group attached to a 3-methylbutan-1-amine backbone, has garnered interest for its biological activity, particularly in biochemical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H15NO2S

- Molecular Weight : 165.25 g/mol

- IUPAC Name : this compound

The compound's unique structure enhances its solubility and buffering capacity compared to similar amines that lack the methanesulfonyl group. This property is particularly valuable in maintaining stable pH conditions in biological systems.

Buffering Capacity

This compound primarily functions as a non-ionic organic buffering agent . Its ability to stabilize pH levels within the physiological range (6 to 8.5) makes it essential in various biochemical assays and cell culture applications. This buffering capacity allows it to maintain optimal conditions for enzymatic reactions and cellular processes, thereby enhancing experimental accuracy and reproducibility.

Enzymatic Modulation

Research indicates that this compound can modulate enzymatic activities, which is crucial for various biochemical pathways. By stabilizing protein structures and maintaining appropriate pH levels, it supports enzyme function and activity. This characteristic is particularly beneficial in studies involving metabolic pathways where enzyme kinetics are critical.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylbutan-1-amine | C5H13N | Basic amine without sulfonyl group |

| 3-Fluoro-3-methylbutan-1-amine hydrochloride | C5H12ClF | Contains fluorine, affecting reactivity |

| 1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClN | Ketone functional group alters biological activity |

The presence of the methanesulfonyl group in this compound enhances its solubility and buffering capacity compared to these similar compounds, making it particularly suitable for applications requiring stable pH conditions.

Study on Buffering Efficacy

A study published in a biochemical journal assessed the buffering efficacy of this compound in cell culture media. The results demonstrated that this compound effectively maintained pH stability during prolonged culture periods, significantly reducing fluctuations that could adversely affect cellular metabolism and growth.

Enzyme Interaction Studies

Another research project investigated the interaction of this compound with various enzymes involved in metabolic pathways. The findings suggested that the compound not only stabilizes enzyme structures but also enhances their catalytic activities under specific conditions, indicating its potential as a biochemical stabilizer in enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.